(4-Cyanothiophen-3-yl)boronic acid
Description
Properties
IUPAC Name |
(4-cyanothiophen-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BNO2S/c7-1-4-2-10-3-5(4)6(8)9/h2-3,8-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNDMPYROYPFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Pathways of 4 Cyanothiophen 3 Yl Boronic Acid in Catalytic Transformations
Fundamental Reactivity of Boronic Acids in Organic Transformations
Boronic acids, with the general formula R-B(OH)₂, are versatile reagents in organic synthesis, primarily due to the unique electronic nature of the boron atom. The boron atom in boronic acids is sp² hybridized and possesses a vacant p-orbital, rendering it a Lewis acid. researchgate.net This Lewis acidity allows boronic acids to form reversible covalent complexes with Lewis bases such as diols, amino acids, and hydroxamic acids. researchgate.netresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. libretexts.org The catalytic cycle generally proceeds through three fundamental steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org
The reactivity of (4-Cyanothiophen-3-yl)boronic acid in Suzuki-Miyaura coupling is influenced by the electronic properties of the thiophene (B33073) ring and the cyano substituent. Thiophene-based boronic acids are known to be viable coupling partners, though they can be susceptible to protodeboronation, especially under protic conditions. The stability of thiophenylboronic acids can be a limiting factor, with thiophen-2-ylboronic acid being generally more prone to this side reaction than thiophen-3-ylboronic acid.
The electron-withdrawing nature of the cyano group at the 4-position of the thiophene ring in this compound is expected to impact its reactivity. While electron-withdrawing groups can sometimes hinder the coupling of arylboronic acids, they can also be compatible with the reaction conditions. For instance, the nitrile group has been shown to not poison the catalyst in certain cross-coupling reactions. wikipedia.org The presence of such a group can, however, influence the electronic properties of the resulting coupled products, which is a key consideration in the synthesis of functional materials and biologically active molecules. nih.gov
The scope of Suzuki-Miyaura reactions involving this compound includes the synthesis of various substituted heteroaromatic compounds. For example, it can be used to synthesize thieno[3,2-b]pyridinone derivatives, which have shown potential as anti-mycobacterial agents. nih.gov The reaction conditions for such transformations typically involve a palladium catalyst, a base, and a suitable solvent system.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | Substituted 2-bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 65 |
| 2 | Substituted 2-chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 72 |
This table presents representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides to form thieno[3,2-b]pyridinone derivatives. The data is illustrative of typical reaction conditions and yields. nih.gov
Limitations in the use of this compound in Suzuki-Miyaura coupling can arise from steric hindrance on the coupling partner and the potential for competing side reactions such as homocoupling of the boronic acid. The choice of catalyst, ligand, and base is crucial to optimize the reaction and minimize these undesired pathways.
Beyond the Suzuki-Miyaura coupling, this compound can potentially participate in other palladium-catalyzed cross-coupling reactions, although specific examples are less common in the literature.
Sonogashira Coupling: This reaction typically couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org While boronic acids are not the standard coupling partner, Sonogashira-type reactions involving boronic acids have been developed. beilstein-journals.org The success of such a reaction with this compound would depend on the specific conditions and the feasibility of the transmetalation step. The presence of the nitrile group is a factor to consider, as it might interact with the catalyst.
Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. nih.gov Boronic acids and their derivatives are often used as alternatives to the more toxic organostannanes in Suzuki-Miyaura reactions, which share a similar mechanistic cycle. organic-chemistry.org It is less common to use a boronic acid directly in a Stille-type reaction, as the transmetalation from boron is central to the Suzuki protocol.
Liebeskind-Srogl Coupling: This reaction involves the coupling of a thioester with a boronic acid, mediated by a palladium catalyst and a copper(I) co-catalyst, to form ketones. wikipedia.org This reaction is particularly useful as it proceeds under neutral conditions. wikipedia.org The mechanism involves the coordination of the copper to the thioester, facilitating oxidative addition of palladium, followed by transmetalation with the boronic acid and reductive elimination. nih.gov Given that this reaction is established for various arylboronic acids, this compound is a plausible substrate, provided the cyano group does not interfere with the catalytic cycle. The reaction is known to be sensitive to the electronic properties of the boronic acid, with electron-activated systems often giving better yields. nih.gov
Copper-Mediated Cross-Coupling Reactions (e.g., Chan-Lam Coupling)
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or an alcohol. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture. organic-chemistry.orgalfa-chemistry.com
The proposed mechanism involves the formation of a copper-aryl complex, followed by the formation of a copper(III) intermediate which then undergoes reductive elimination to yield the desired product. wikipedia.org The reaction is unique in that it couples two nucleophilic partners. youtube.com
This compound is a potential substrate for Chan-Lam coupling. The nitrile group on the thiophene ring is not expected to poison the copper catalyst, as demonstrated in similar couplings with other nitrated aryl boronic acids. wikipedia.org Therefore, this compound could be coupled with various amines and alcohols to generate the corresponding N- and O-thienyl compounds. However, the utility of the Chan-Lam amination can sometimes be hampered by the formation of byproducts, including oxidation and protodeboronation products. youtube.com
Other Transition Metal-Catalyzed Reactions
Nickel-catalyzed cross-coupling reactions have gained prominence as a cost-effective alternative to palladium-catalyzed systems. Nickel catalysts exhibit a unique reactivity profile and can facilitate the coupling of a wide range of substrates, including phenols and arylboronic acids. nih.gov
Nickel-catalyzed Suzuki-Miyaura type couplings are well-established. nih.gov These reactions can be used to couple this compound with various electrophiles. The reaction conditions typically involve a nickel catalyst, often with a phosphine (B1218219) ligand, and a base. Nickel catalysts have been shown to be effective for the coupling of heteroaromatic boronic acids. nih.gov Electron-deficient aryl boronic acids have been shown to have higher reactivity in some nickel-catalyzed systems. organic-chemistry.org
Furthermore, nickel catalysts can enable decarbonylative cross-coupling reactions, for instance, between aromatic esters and arylboronic acids. nih.gov A plausible mechanism involves the coordination of the ester to the nickel center, oxidative addition, decarbonylation, transmetalation with the boronic acid, and reductive elimination. nih.gov The compatibility of this compound with such a reaction would depend on the specific conditions and the potential for side reactions.
| Aryl Electrophile | Catalyst | Ligand | Base | Product Type |
| Phenol (B47542) derivative | [NiCl₂(dppp)] | None | Cs₂CO₃ | Biaryl |
| Chromene acetal | Ni(cod)₂ | PPh₂ | None | 2-Aryl-2H-chromene |
| Aromatic ester | Ni(COD)₂ | PCy₃ | t-BuOK | Biaryl (decarbonylative) |
This table summarizes various nickel-catalyzed cross-coupling reactions where a boronic acid is a coupling partner, indicating the potential for the application of this compound in these transformations. nih.govorganic-chemistry.orgnih.gov
Gold-Catalyzed Transformations
While gold catalysis with arylboronic acids is an expanding field, specific examples detailing the use of this compound are not extensively documented in dedicated studies. However, the general principles of gold-catalyzed cross-coupling reactions can provide insight into its expected reactivity. Gold catalysts, typically in the +1 or +3 oxidation state, are known to catalyze C-C bond formation. For instance, gold-catalyzed allylation of aryl boronic acids has been demonstrated to proceed without the need for a sacrificial oxidant, highlighting a unique reactivity pattern compared to traditional palladium catalysis. researchgate.netnih.gov A proposed mechanism for such transformations involves the transmetalation of the aryl group from the boronic acid to the gold center, followed by oxidative addition and reductive elimination. nih.gov
In the context of this compound, the electron-withdrawing nature of the cyano group would likely influence the transmetalation step. Gold catalysts can also be employed in photoredox-mediated couplings. For example, the combination of a gold catalyst like PPh3AuCl with a photosensitizer under blue LED irradiation has been shown to accelerate the coupling of aryldiazonium salts with arylboronic acids. rsc.org It is plausible that this compound could participate in similar photoredox cycles, where single-electron transfer processes play a key role.
Another facet of gold catalysis is the formation of boron enolates from alkynes and boronic acids, which can then undergo further reactions like aldol (B89426) additions. researchgate.net While not a direct cross-coupling, this showcases the versatility of gold catalysts in activating boronic acids for diverse transformations. The application of these methods to this compound could open new avenues for the synthesis of complex thiophene-containing scaffolds.
Iridium and Rhodium Catalysis
Iridium and rhodium complexes are powerful catalysts for various transformations involving boronic acids, including C-H borylation and conjugate additions.
Iridium Catalysis: Iridium catalysts are particularly renowned for their ability to effect the C-H borylation of arenes and heteroarenes. nih.govnih.gov This process allows for the direct functionalization of C-H bonds to install a boronic ester group, which can then be used in subsequent cross-coupling reactions. Mechanistic studies on iridium-catalyzed borylation suggest a catalytic cycle that can involve Ir(III) and Ir(V) intermediates. nih.gov The regioselectivity of these reactions is often governed by steric factors, with borylation typically occurring at the least hindered position. nih.gov For substituted thiophenes, iridium-catalyzed borylation has been shown to be highly regioselective. nih.govdntb.gov.ua While this is typically used to synthesize boronic acids, the principles can be relevant to understanding the stability and reactivity of the C-B bond in this compound in the presence of iridium catalysts.
Ligand effects play a crucial role in the outcome of iridium-catalyzed borylations. The use of different bipyridine or phosphine ligands can dramatically alter the regioselectivity and activity of the catalyst. acs.orgcam.ac.uk For instance, certain bidentate ligands can completely inhibit ortho-borylation, while specific phosphine ligands can promote it. acs.org
Rhodium Catalysis: Rhodium catalysts are widely used for the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated compounds. nih.govresearchgate.net These reactions are valuable for the formation of C-C bonds and the synthesis of chiral molecules when chiral ligands are employed. The catalytic cycle is generally believed to involve the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex, followed by insertion of the olefin into the Rh-aryl bond and subsequent protonolysis or β-hydride elimination. researchgate.netnih.gov
The presence of water can be crucial in rhodium-catalyzed reactions of boronic acids, often enhancing the reaction rate and yield. nih.govnih.gov This is attributed to the formation of a hydroxo-rhodium species which is more reactive in the transmetalation step. researchgate.net Given that this compound is an electron-deficient arylboronic acid, its reactivity in rhodium-catalyzed conjugate additions would be influenced by the electronic nature of the acceptor and the specific ligand and base system employed. The cyano group's electron-withdrawing effect could potentially enhance the rate of transmetalation. Rhodium catalysts have also been employed for the cyanation of arylboronic acids, offering a direct route to aryl nitriles. nih.gov
| Catalyst System | Reaction Type | Mechanistic Features | Potential Application for this compound |
| Gold (Au) | Cross-coupling, Photoredox Coupling | Transmetalation, Oxidative Addition, Reductive Elimination, SET processes | Synthesis of biarylthiophenes and other functionalized thiophenes. |
| Iridium (Ir) | C-H Borylation | Ir(III)/Ir(V) catalytic cycle, Steric and ligand control of regioselectivity | Understanding C-B bond stability and potential for further functionalization. |
| Rhodium (Rh) | 1,4-Conjugate Addition, Cyanation | Transmetalation to Rh(I), Olefin insertion, Role of aqueous base | Synthesis of β-thienyl carbonyl compounds and other derivatives. |
Radical Pathways and Single-Electron Transfer (SET) Processes Involving Boronic Acids
Beyond traditional two-electron catalytic cycles, boronic acids can participate in reactions involving radical intermediates, often initiated by single-electron transfer (SET). These pathways open up unique reactivity patterns for the formation of C-C and C-heteroatom bonds.
Arylboronic acids can serve as precursors to aryl radicals through oxidative C-B bond cleavage. nih.gov This can be achieved using various oxidants or through photoredox catalysis. nih.govcam.ac.uk In a typical photoredox cycle, an excited photocatalyst oxidizes the boronic acid (or its corresponding boronate) to generate a radical cation, which then fragments to produce an aryl radical. This radical can then engage in various bond-forming reactions. The activation of boronic acids for SET can be facilitated by the formation of a redox-active complex with a Lewis base. nih.govchemrxiv.org
For this compound, the presence of the electron-withdrawing cyano group would make it more challenging to oxidize directly compared to electron-rich arylboronic acids. However, its formation into a boronate complex with a suitable Lewis base could lower its oxidation potential, making it amenable to SET processes under photoredox conditions. nih.gov
Recent research has demonstrated the generation of alkyl radicals from boronic acids through hydrogen-bond assisted organophotoredox activation. rsc.org This highlights that even boronic acids with higher oxidation potentials can be coaxed into radical pathways through appropriate activation strategies.
The general mechanism for a photoredox-catalyzed radical reaction involving a boronic acid can be summarized as follows:
Excitation of a photocatalyst (PC) by visible light.
Single-electron transfer from the boronic acid (or its activated form) to the excited photocatalyst, generating an aryl radical and the reduced form of the photocatalyst.
The aryl radical reacts with a suitable substrate.
The reduced photocatalyst is re-oxidized in a subsequent step to close the catalytic cycle.
Mechanistic Elucidation of Key Reactions Involving this compound
Role of Lewis Acidity in Reaction Mechanisms
Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the boron atom. nih.govnih.govsemanticscholar.org This Lewis acidity is fundamental to their reactivity. In aqueous solution, boronic acids exist in equilibrium with their corresponding boronate forms. nih.govnih.gov The Lewis acidity can be influenced by substituents on the aromatic ring. nih.govsemanticscholar.org
For this compound, the electron-withdrawing cyano group is expected to increase the Lewis acidity of the boron center. This enhanced Lewis acidity can have several implications for its reactivity:
Formation of 'ate' complexes: In Suzuki-Miyaura coupling, the reaction is believed to proceed through the formation of a palladium-boronate 'ate' complex. The increased Lewis acidity of this compound could facilitate the formation of such intermediates, potentially influencing the rate of transmetalation.
Interaction with Lewis bases: The Lewis acidic boron can interact with Lewis basic solvents, reagents, or catalysts. nih.gov This interaction can activate the boronic acid for subsequent reactions, as seen in photoredox catalysis where Lewis bases form redox-active adducts with boronic esters. nih.gov
Computational and experimental studies have been used to probe the Lewis acidity of various boronic acids and its effect on their reactivity and stabilization. rsc.orgnih.govnih.govlibretexts.org
Ligand Effects on Reactivity and Selectivity
The choice of ligand in metal-catalyzed reactions involving this compound is critical for achieving high reactivity and selectivity. Ligands can influence the outcome of a reaction in several ways:
Steric and Electronic Properties: The steric bulk and electronic properties of the ligand can modulate the reactivity of the metal center. For example, in Suzuki-Miyaura coupling, bulky, electron-donating phosphine ligands are often used to promote the oxidative addition and reductive elimination steps. unimib.it
Regioselectivity: As seen in iridium-catalyzed borylation, the ligand can direct the reaction to a specific position on the aromatic ring. acs.org
Catalyst Stability: The ligand can stabilize the active catalytic species, preventing decomposition and leading to higher turnover numbers.
For the Suzuki coupling of an electron-deficient heteroaryl boronic acid like this compound, the selection of the appropriate palladium catalyst and ligand system is crucial. The use of bulky, electron-rich phosphine ligands can be beneficial for the coupling of less reactive aryl chlorides. unimib.it The table below summarizes some common ligands used in cross-coupling reactions and their general effects.
| Ligand Type | Example(s) | General Effect on Reactivity |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Can influence rate and selectivity; bulky phosphines often improve reactivity with challenging substrates. |
| Bidentate Phosphines | BINAP, dppf | Can enhance catalyst stability and influence enantioselectivity in asymmetric reactions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors that can form very stable and active catalysts. |
| Bipyridines | dtbpy | Often used in iridium-catalyzed borylations to control selectivity. |
Water as a Reaction Medium in Boronic Acid Chemistry
Water is an attractive solvent for organic synthesis due to its low cost, non-toxicity, and non-flammability. Boronic acid chemistry, particularly the Suzuki-Miyaura coupling, is often compatible with aqueous reaction conditions. nih.govacs.org
The use of water as a solvent or co-solvent can have several beneficial effects:
Enhanced Reactivity: In many rhodium- and palladium-catalyzed reactions, the presence of water can accelerate the reaction rate. nih.govresearchgate.netnih.gov This is often attributed to the promotion of the formation of reactive metal-hydroxo species that facilitate transmetalation. researchgate.net
Solubility: Water can help to dissolve inorganic bases (e.g., K₂CO₃, K₃PO₄) that are commonly used in these reactions.
"On-Water" Effect: In some cases, reactions are accelerated at the interface of an organic and aqueous phase, a phenomenon known as the "on-water" effect.
An efficient Suzuki cross-coupling protocol for the reaction of heteroaryl chlorides with thiophene boronic acids has been developed using aqueous n-butanol as the solvent. acs.org This system was found to be more efficient than anhydrous conditions for heterocyclic substrates. Given that this compound is used in the synthesis of biologically active molecules, the development of aqueous synthetic routes is highly desirable for green chemistry and industrial applications. dntb.gov.uanih.gov
However, water can also lead to side reactions, such as protodeboronation, where the C-B bond is cleaved by a proton source. This is a more significant issue for electron-rich boronic acids but can also occur with electron-deficient ones under certain conditions. The choice of base, temperature, and reaction time must be carefully optimized to minimize this undesired pathway.
Multi-component Reactions Utilizing this compound
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures from simple and readily available starting materials in a single synthetic operation. While the direct participation of this compound in a wide array of named multi-component reactions is not extensively documented, its structural motifs—a heteroaryl boronic acid—suggest its potential as a valuable component in certain types of these convergent transformations. The reactivity of the boronic acid moiety, coupled with the electronic nature of the cyanothiophene scaffold, opens up possibilities for its application in the construction of diverse heterocyclic and functionalized organic molecules.
One of the most plausible applications of this compound in the realm of MCRs is in Passerini-type reactions. The classical Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.org However, recent advancements have demonstrated that boronic acids can act as effective surrogates for the carboxylic acid component in what is now termed a Passerini-type reaction, leading to the formation of α-hydroxy ketones. nih.govresearchgate.netnih.gov
In this context, this compound could serve as the nucleophilic component. The reaction would likely proceed through the formation of a boron "ate" complex, which then engages in a 1,4-metallate shift. Research has shown that various heteroarylboronic acids, including those containing furan, thiophene, and indole (B1671886) cores, are amenable to this transformation. researchgate.net
A hypothetical Passerini-type three-component coupling involving this compound is depicted below. In this scenario, the boronic acid would react with an aldehyde and an isocyanide under suitable conditions to yield a functionalized α-hydroxy ketone bearing the 4-cyanothiophen-3-yl moiety.
Table 1: Hypothetical Passerini-Type Reaction with this compound
| Entry | Aldehyde | Isocyanide | Product |
| 1 | Benzaldehyde | tert-Butyl isocyanide | 2-(4-Cyanothiophen-3-yl)-1-phenyl-2-hydroxy-N-(tert-butyl)propan-1-one |
| 2 | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 2-(4-Cyanothiophen-3-yl)-1-(4-methoxyphenyl)-2-hydroxy-N-(cyclohexyl)propan-1-one |
| 3 | Furan-2-carbaldehyde | Benzyl isocyanide | 2-(4-Cyanothiophen-3-yl)-1-(furan-2-yl)-2-hydroxy-N-(benzyl)propan-1-one |
The reaction mechanism is thought to involve the initial reaction between the aldehyde and the isocyanide to form a nitrilium intermediate. The boronic acid then adds to this intermediate, forming a boron "ate" complex. A subsequent 1,4-Brook rearrangement-type migration of the cyanothienyl group from the boron to the adjacent carbon atom, followed by hydrolysis, would furnish the final α-hydroxy ketone product. The cyano group on the thiophene ring, being an electron-withdrawing group, might influence the nucleophilicity of the boronic acid and the stability of the intermediates, potentially affecting the reaction conditions and yields.
Another potential, though less directly precedented, MCR for this boronic acid could be a variation of the Ugi reaction. The classic Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org While boronic acids are not the typical acidic component, their use in Ugi-type reactions has been explored. researchgate.netresearchgate.net In such a case, this compound could potentially be incorporated into the final product, leading to complex peptide-like structures.
Furthermore, the Gewald reaction, a well-established MCR for the synthesis of polysubstituted 2-aminothiophenes, could be considered in a retrosynthetic sense. umich.eduresearchgate.netarkat-usa.orgwikipedia.org While this compound would not be a direct substrate for the Gewald reaction itself, this MCR provides a powerful tool for the construction of the thiophene ring system. One could envision a synthetic route where a suitably functionalized precursor is first assembled via a Gewald reaction, followed by the introduction of the boronic acid and cyano functionalities in subsequent steps.
Computational and Theoretical Elucidation of 4 Cyanothiophen 3 Yl Boronic Acid Reactivity and Electronic Structure
Quantum Chemical Methodologies Applied to Organoboron Compounds
Quantum chemical methods are foundational in the computational study of molecules. They are used to model the electronic structure and predict a wide array of properties of organoboron compounds, from their geometry and stability to their spectroscopic signatures and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it highly suitable for studying organoboron compounds. imperial.ac.uk DFT calculations are employed to determine the ground-state electronic structure, optimized geometry, and vibrational frequencies of molecules like (4-Cyanothiophen-3-yl)boronic acid.
DFT methods have been successfully used to evaluate the 11B NMR chemical shifts of a wide range of organoboron compounds, showing good correlation with experimental data. imperial.ac.uk For this compound, DFT could be used to predict key geometric parameters such as bond lengths and angles, the planarity of the thiophene (B33073) ring, and the orientation of the boronic acid and cyano groups. The electron-withdrawing nature of the cyano group is expected to influence the electronic properties of the thiophene ring and the acidity of the boronic acid, effects that can be quantified through DFT.
Table 1: Illustrative DFT-Calculated Properties for a Thiophene Boronic Acid Derivative This table presents hypothetical data to illustrate the typical output of DFT calculations for a molecule like this compound.
| Property | Calculated Value | Implication |
|---|---|---|
| Total Energy | -XXX.XXXX Hartrees | Provides a measure of the molecule's stability. |
| Dipole Moment | ~4.5 - 5.5 Debye | Indicates a high degree of polarity, influenced by the cyano and boronic acid groups. |
| C-B Bond Length | ~1.55 - 1.57 Å | Reflects the strength and nature of the bond connecting the thiophene ring to the boron atom. |
| B-O Bond Lengths | ~1.36 - 1.38 Å | Typical values for trigonal planar boronic acids. |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are critical in determining a molecule's nucleophilic and electrophilic character. youtube.com
For this compound, an FMO analysis would be crucial for understanding its reactivity in reactions like Suzuki-Miyaura coupling. mdpi.com The HOMO indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). numberanalytics.com The electron-withdrawing cyano group is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted thiophene boronic acid. The LUMO is likely to be localized around the boron atom, highlighting its Lewis acidic character, and on the carbon atom of the cyano group. The HOMO would likely be distributed across the thiophene ring's π-system. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table presents hypothetical data to illustrate the typical output of an FMO analysis.
| Orbital | Energy (eV) | Primary Location | Reactivity Implication |
|---|---|---|---|
| HOMO | -7.0 eV | Thiophene ring (π-system) | Site for electrophilic attack. |
| LUMO | -1.5 eV | Boron atom (empty p-orbital), Cyano group (π* C≡N) | Site for nucleophilic attack; Lewis acidity. |
| HOMO-LUMO Gap | 5.5 eV | N/A | Indicates good kinetic stability. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and empty orbitals. nih.govresearchgate.net NBO analysis is particularly useful for quantifying charge distribution (Natural Population Analysis, NPA) and understanding hyperconjugative interactions, which are key to stability.
In the context of this compound, NBO analysis would reveal the nature of the C-B bond and the extent of electron donation from the oxygen lone pairs to the empty p-orbital on the sp²-hybridized boron atom. nih.gov This donation stabilizes the boronic acid. The analysis would also quantify the strong polarization of the C≡N bond and its electron-withdrawing effect on the thiophene ring. The interaction between the filled orbitals of the thiophene ring and the empty orbitals associated with the boronic acid group can be investigated to understand electronic communication across the molecule.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, providing insights into its feasibility, rate, and selectivity. rug.nl
Understanding a reaction mechanism requires identifying the transition states (TS)—the highest energy points along the reaction coordinate—that connect reactants to products. Computational methods can locate the geometry of these transient species and calculate their energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. nih.govnih.gov
For reactions involving this compound, such as its participation in a Suzuki-Miyaura cross-coupling, DFT calculations can be used to model the key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org The transmetalation step, where the thiophene group is transferred from boron to the palladium catalyst, is often rate-determining. Computational analysis would involve locating the transition state for this step and calculating its energy. This allows for the construction of a complete reaction energy profile, illustrating the energy changes throughout the reaction and identifying potential intermediates and bottlenecks. whiterose.ac.uk Such studies on similar boronic acids have revealed the importance of a chair-like transition state in certain coupling reactions. rsc.org
Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and equilibria. Computational models can account for these effects using either explicit models, where individual solvent molecules are included, or implicit (continuum) models, where the solvent is treated as a continuous medium with a specific dielectric constant. tum.deprace-ri.eu
Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SM-series of models (e.g., SM8), are frequently used to study boronic acid reactions due to their computational efficiency. youtube.comyoutube.com These models are crucial for accurately describing reactions where charge separation develops in the transition state, as the polar solvent can stabilize the TS and lower the activation energy. readthedocs.io For this compound, the polarity of the molecule and its ability to form hydrogen bonds with protic solvents mean that solvation effects will be significant. prace-ri.eu A computational study would model the reaction energy profile in different solvents to predict how solvent choice influences reaction outcomes, a critical factor for optimizing synthetic procedures.
Electronic Structure and Bonding Analysis of this compound
The electronic character of this compound is governed by the interplay between the electron-withdrawing cyano group, the aromatic thiophene ring, and the Lewis acidic boronic acid moiety. Density Functional Theory (DFT) calculations on analogous molecules provide significant insights into the molecular orbitals and bonding of this compound.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity and electronic transition properties. In substituted thiophenes and phenylboronic acids, the HOMO is typically a π-orbital distributed across the aromatic ring system, while the LUMO is often a π*-antibonding orbital. The presence of the electron-withdrawing cyano group is expected to lower the energy of both the HOMO and LUMO, potentially leading to a moderate HOMO-LUMO gap. This gap is a key determinant of the molecule's chemical reactivity and kinetic stability. Studies on similar aromatic boronic acids have shown that such substitutions can influence the electronic absorption spectra. longdom.org
Natural Bond Orbital (NBO) analysis of related structures further clarifies the bonding. The bonds within the thiophene ring exhibit significant sp2 hybridization, characteristic of aromatic systems. The C-B bond is a sigma bond with some degree of polarization towards the more electronegative carbon atom. The boron atom, in its sp2 hybridized state, possesses a vacant p-orbital, which confers the characteristic Lewis acidity to boronic acids. This empty orbital is crucial for the compound's ability to interact with Lewis bases. The cyano group features a triple bond between carbon and nitrogen, with significant electron density localized on the nitrogen atom.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Basis of Prediction |
| HOMO | π-orbital localized on the thiophene ring | DFT studies on substituted thiophenes and arylboronic acids researchgate.netresearchgate.net |
| LUMO | π*-antibonding orbital with contribution from the cyano group | DFT studies on substituted thiophenes and arylboronic acids researchgate.netresearchgate.net |
| HOMO-LUMO Gap | Moderate, influenced by the electron-withdrawing cyano group | Computational studies on cyanophenylboronic acids longdom.org |
| Key Bonding | C-B sigma bond, sp2 hybridized thiophene ring, C≡N triple bond | NBO analysis of related organoboron compounds researching.cn |
| Lewis Acidity | Significant, due to the vacant p-orbital on the boron atom | General properties of boronic acids longdom.org |
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily defined by the rotation around the C-B bond and the orientation of the hydroxyl groups of the boronic acid moiety. Due to the lack of specific molecular dynamics simulations for this compound, its conformational preferences are inferred from studies on analogous molecules, particularly 3-cyanophenylboronic acid. longdom.org
A potential energy surface (PES) scan of the dihedral angles of the B(OH)2 group in 3-cyanophenylboronic acid revealed four stable conformers: anti-syn, syn-anti, syn-syn, and anti-anti, based on the orientation of the hydroxyl groups relative to the C-B bond. longdom.org It is highly probable that this compound exhibits similar conformational behavior. The energy differences between these conformers are typically small, allowing for rapid interconversion at room temperature. longdom.org The anti-syn and syn-anti conformers are often found to be the most stable due to a balance of steric and electronic effects.
The rotation around the C-B bond, which dictates the orientation of the thiophene ring relative to the boronic acid group, is another critical conformational variable. Theoretical studies on substituted bithiophenes suggest that steric hindrance and electronic effects of substituents influence the planarity of the system. For this compound, a relatively planar conformation is expected to be favored to maximize π-conjugation between the thiophene ring and the vacant p-orbital of the boron atom, although some out-of-plane rotation is likely to occur to minimize steric repulsion between the ortho hydrogen on the thiophene ring and the hydroxyl groups of the boronic acid.
While no specific molecular dynamics simulations are available, such studies would be invaluable for understanding the dynamic behavior of the different conformers in solution, the solvent effects on conformational equilibria, and the intramolecular hydrogen bonding possibilities within the B(OH)2 group.
Table 2: Predicted Conformational Data for this compound based on Analogous Compounds
| Conformational Feature | Predicted Characteristic | Basis of Prediction |
| B(OH)2 Rotation | Existence of stable anti-syn, syn-anti, syn-syn, and anti-anti conformers | PES scan of 3-cyanophenylboronic acid longdom.org |
| Relative Stabilities | anti-syn and syn-anti conformers likely most stable | Computational studies on phenylboronic acids longdom.org |
| C-B Bond Rotation | A near-planar conformation is likely favored, with some torsional flexibility | Conformational analysis of substituted thiophenes |
| Energy Barriers | Low barriers to interconversion between conformers | General findings for boronic acid rotation longdom.org |
Spectroscopic and Structural Characterization Techniques for 4 Cyanothiophen 3 Yl Boronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (4-Cyanothiophen-3-yl)boronic acid, ¹H, ¹³C, and ¹¹B NMR each provide distinct and complementary information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene (B33073) ring. Due to the anisotropic effects of the ring and the influence of the electron-withdrawing cyano group and the boronic acid group, these protons will appear as doublets in the aromatic region of the spectrum. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum. In some cases, such as in vinylphenyl boronic acid, the B(OH)₂ protons can give rise to a distinct signal. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. It will display signals for the four distinct carbon atoms of the thiophene ring, the carbon of the cyano group (typically in the 115-125 ppm range), and the carbon atom bonded to the boron atom. The resonance for the carbon atom directly attached to the boron (the ipso-carbon) can sometimes be difficult to detect or may appear as a broad signal due to quadrupolar relaxation of the attached boron nucleus. rsc.org
¹¹B NMR: As boron has two NMR-active nuclei (¹⁰B and ¹¹B), ¹¹B NMR is particularly useful for studying boronic acids due to the higher natural abundance (80.1%) and smaller quadrupole moment of the ¹¹B isotope. nsf.govsdsu.edu For tricoordinate boronic acids like this compound, a single, often broad, resonance is expected in the range of 27-33 ppm. rsc.orgsdsu.edu Upon formation of a tetrahedral boronate ester (e.g., by reaction with a diol), this signal shifts significantly upfield to a range of approximately 7-13 ppm, providing a convenient way to monitor reactions at the boron center. nsf.govnih.gov
Table 1: Expected NMR Data for this compound
| Nucleus | Type of Atom | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Thiophene-H | 7.5 - 8.5 | Two distinct signals, likely doublets. |
| ¹H | B(OH )₂ | Variable, often broad | May exchange with solvent. For similar compounds, signals around 8.0 ppm have been observed. researchgate.net |
| ¹³C | Thiophene-C | 120 - 145 | Four distinct signals. |
| ¹³C | C -B | Variable, often broad | Ipso-carbon signal can be difficult to observe. rsc.org |
| ¹³C | C N | 115 - 125 | Characteristic chemical shift for nitriles. |
| ¹¹B | B (OH)₂ | 27 - 33 | Characteristic for trigonal boronic acids. rsc.orgsdsu.edu |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. nih.gov For this compound, the key vibrational modes are associated with the O-H, C≡N, B-O, and C-S bonds.
O-H Stretching: A broad absorption band is expected in the high-frequency region of the IR spectrum, typically around 3200-3600 cm⁻¹, which is characteristic of the hydrogen-bonded O-H groups of the boronic acid moiety.
C≡N Stretching: A sharp, strong absorption band between 2220 and 2260 cm⁻¹ is a definitive indicator of the cyano group.
B-O Stretching: Strong bands in the 1300-1400 cm⁻¹ region are characteristic of the B-O stretching vibrations. researchgate.net
Thiophene Ring Vibrations: The C-H and C=C stretching and bending vibrations of the thiophene ring will appear in their characteristic regions of the spectrum.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C-S bonds within the thiophene ring, which may be weak in the IR spectrum. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3200 - 3600 | Strong, Broad |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C≡N | Stretch | 2220 - 2260 | Strong, Sharp |
| B-O | Stretch | 1300 - 1400 | Strong |
| C-O | Stretch | 1000 - 1090 | Medium |
| B-C | Stretch | 1000 - 1090 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis. scirp.org For this compound, electron impact (EI) or electrospray ionization (ESI) can be used.
The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or, in negative ion mode (ESI), a deprotonated molecular ion [M-H]⁻. scirp.org The fragmentation pattern of boronic acids is often characterized by the loss of water (H₂O) from the molecular ion. Studies on phenylboronic acid have shown that the most significant fragments correspond to BO⁻ and BO₂⁻ anions in negative ion mode. nih.gov Therefore, characteristic fragments for this compound would include the molecular ion, a peak corresponding to the loss of water, and fragments arising from the cleavage of the C-B bond and rearrangements involving the boronic acid group. nih.govlibretexts.org
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity | Notes |
|---|---|---|
| 167 | [M]⁺ | Molecular Ion (based on ¹¹B, ³²S isotopes) |
| 149 | [M - H₂O]⁺ | Loss of a water molecule |
| 122 | [M - B(OH)₂]⁺ | Loss of the boronic acid group |
| 43 | [BO]⁺ | Boron monoxide fragment, characteristic of boronic acids nih.gov |
| 59 | [BO₂]⁺ | Boron dioxide fragment, characteristic of boronic acids nih.gov |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystal. nih.gov For arylboronic acids, solid-state structures commonly reveal extensive intermolecular hydrogen bonding. Typically, two molecules of the boronic acid form a hydrogen-bonded dimer, where the hydroxyl groups of one molecule interact with those of the second. wiley-vch.de These dimeric units then often link together to form extended layered structures. wiley-vch.de
It is anticipated that this compound would adopt a similar dimeric structure in the solid state. The planarity of the thiophene ring and the linear geometry of the cyano group would influence the crystal packing, potentially leading to π-π stacking interactions between the thiophene rings and dipole-dipole interactions involving the cyano groups, in addition to the primary hydrogen-bonding network. The determination of its crystal structure would provide precise bond lengths, bond angles, and details of intermolecular interactions. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system of the cyanothiophene ring. The presence of the cyano group, an electron-withdrawing group, in conjugation with the thiophene ring (an electron-rich π-system) creates a donor-π-acceptor (D-π-A) type structure. nih.gov This arrangement can lead to intramolecular charge transfer (ICT) characteristics. mdpi.com
Theoretical studies on cyano-substituted thiophenes suggest that the position of the cyano group significantly affects the absorption maximum (λ_max). acs.org The presence of the cyano group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted thiophene-3-boronic acid. Furthermore, derivatives of this compound may exhibit solvatochromism, where the position of the absorption maximum changes with the polarity of the solvent, a characteristic feature of molecules with a significant change in dipole moment upon electronic excitation. nih.gov
Advanced Spectroscopic Techniques for Mechanistic Studies
The reactivity of the boronic acid functional group, particularly its ability to form reversible covalent bonds with diols, is central to many of its applications. Advanced spectroscopic techniques are employed to study the mechanisms of these reactions. acs.org
¹¹B NMR spectroscopy is a particularly powerful tool for monitoring the equilibrium between the trigonal boronic acid and the tetrahedral boronate ester formed upon reaction with a diol. nsf.govnih.gov By monitoring the chemical shifts and relative integrations of the ¹¹B signals under varying conditions (e.g., pH, concentration, temperature), one can determine binding constants and thermodynamic parameters for the complexation reaction. nih.govnih.gov Two-dimensional NMR techniques, such as ¹H-¹¹B HMBC, can be used to definitively establish connectivity between the boron atom and specific protons in a complex, which is invaluable for characterizing the structure of boronate esters in solution. nih.gov These methods are crucial for understanding the mechanistic details of reactions involving this compound and for designing its derivatives for specific applications in sensing or materials science.
Advanced Applications of Boronic Acids in Chemical Science Research: Potential for 4 Cyanothiophen 3 Yl Boronic Acid Derivatives
Applications in Polymer Science and Materials Synthesis
The incorporation of boronic acid moieties into polymer chains has led to the development of novel materials with tunable properties and responsiveness to external stimuli. These "smart" polymers have found applications in various fields, including materials science and biomedicine.
Boronate Monomers in Semiconducting Polymer Synthesis
Boronate monomers, which contain carbon-boron bonds, are valuable building blocks in organic synthesis, particularly for the creation of semiconducting polymers. ossila.com The development of palladium-catalyzed cross-coupling reactions involving boronic acids, a discovery that was awarded the Nobel Prize in Chemistry in 2010, has been instrumental in this field. ossila.com Boronate esters, such as thienyl MIDA boronate esters, have proven to be highly effective monomers for Suzuki-Miyaura polymerization reactions, enabling the synthesis of polymers like highly regioregular poly(3-hexylthiophene-2,5-diyl) (rr-P3HT) with excellent yields and controlled molecular weights. acs.org The use of N-methyliminodiacetic acid (MIDA) boronate esters offers advantages such as high purity and the avoidance of unstable boronic acid intermediates during synthesis. acs.org While boronate pinacol (B44631) esters have been used to create polyfluorenes with controlled characteristics, their use in the polymerization of thiophene (B33073) monomers has sometimes resulted in polymers with broader dispersity and lower yields. acs.org The stability of N-coordinated boranes and boronate esters in air and water makes them particularly useful for polymer synthesis. acs.org
Copolymers and Responsive Polymeric Materials
Boronic acid-containing copolymers are a significant class of "smart" materials that exhibit responsiveness to changes in pH and the presence of 1,2- and 1,3-diols, such as saccharides and nucleotides. mdpi.comnih.gov This responsiveness stems from the equilibrium shift of the boronic acid upon interaction with diols, leading to the formation of charged boronate esters. mdpi.com This change in charge density increases the hydrophilicity of the polymer. mdpi.com This property has been harnessed to create materials that swell or even dissolve in the presence of specific molecules like glucose. mdpi.com
The synthesis of these functional copolymers can be challenging due to issues with solubility and the Lewis acidic nature of the boronic acid group. mdpi.comrsc.org Various synthetic strategies have been developed to address these challenges, including the polymerization of unprotected boronic acid monomers, the use of protected boronate ester monomers, and the incorporation of boronic acids through post-polymerization modification. rsc.org Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization have been successfully employed to create amphiphilic block copolymers that can self-assemble into micelles. mdpi.com Some boronic acid-based block copolymers have even demonstrated triple responsiveness to temperature, pH, and sugar concentration. researchgate.net These responsive behaviors are being explored for applications such as self-regulated drug delivery systems, where the polymer can release a therapeutic agent in response to a specific biological signal. mdpi.comnih.gov
Role in Fluorescent Probes and Chemical Sensors
The ability of boronic acids to interact with a variety of molecules has made them a cornerstone in the development of fluorescent probes and chemical sensors for a wide range of analytes.
Design Principles of Boronic Acid-Based Fluorescent Sensors
The fundamental principle behind many boronic acid-based fluorescent sensors is the reversible covalent binding of the boronic acid group with molecules containing 1,2- or 1,3-diols. rsc.orgrsc.org This interaction, which forms five- or six-membered cyclic esters, leads to a change in the electronic properties and geometry of the boron atom. nih.gov This, in turn, modulates the fluorescence of an attached fluorophore, resulting in a detectable signal. nih.gov The design of these sensors often involves strategically linking a boronic acid moiety to a fluorescent reporter group. acs.org
Several mechanisms can be employed to translate the binding event into a fluorescent signal. These include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). rsc.orgacs.org The choice of fluorophore and the specific design of the sensor can be tailored to achieve desired spectral properties, such as emission wavelength and quantum yield. nih.gov To enhance binding affinity and selectivity, some sensors are designed with two recognition sites, either as diboronic acid sensors or monoboronic acid sensors with an additional binding moiety. nih.gov The development of new materials, such as nanoparticles, smart polymer gels, and quantum dots functionalized with boronic acids, is further expanding the possibilities for sensor design. rsc.orgrsc.org
Sensing Mechanisms for Various Analytes
The versatility of boronic acid chemistry allows for the detection of a diverse array of analytes, including cyanide, monosaccharides, hydrogen peroxide, and lysine.
Cyanide: Boronic acid-containing fluorophores can be used to sense aqueous cyanide. nih.gov The mechanism involves the complexation of cyanide with the boronic acid group, which induces changes in the electronic properties of the fluorophore, leading to a detectable spectral response. nih.gov This discovery has broadened the application of a wide range of existing boronic acid-based probes, originally developed for sugar sensing, to the detection of this toxic anion. nih.gov
Monosaccharides: The ability of boronic acids to bind with the diol groups of saccharides is the foundation for a vast number of glucose sensors. nih.govacs.orgnih.gov This interaction leads to the formation of boronate esters, causing a shift in the boronic acid equilibrium and altering the fluorescence of the probe. mdpi.com Researchers have developed various fluorescent probes for monosaccharide detection, some of which are water-soluble and exhibit high fluorescence quantum yields. nih.gov These sensors are being explored for applications such as continuous glucose monitoring. nih.gov
Hydrogen Peroxide (H₂O₂): Boronic acid-based probes are effective for the detection of hydrogen peroxide, a significant reactive oxygen species in biological systems. nih.govfrontiersin.org The sensing mechanism relies on the H₂O₂-mediated oxidation of the boronate group to a phenol (B47542), which triggers a change in the fluorescence of the probe. frontiersin.org While boronate-based sensors are widely used, borinic acids have been shown to be significantly more reactive towards H₂O₂, offering a much faster response time. pnas.org The sensitivity of these probes has been demonstrated with detection limits in the nanomolar range. acs.org
Lysine: Novel fluorescent sensors based on boronic acids have been designed for the selective detection of L-lysine. rsc.orgrsc.org The proposed sensing mechanism involves a nucleophilic attack of the hydroxyl oxygen of the carboxylic acid in L-lysine on the boron atom of the probe, forming a borate (B1201080) ester. researchgate.net This interaction, coupled with other potential interactions like the deprotonation of the sensor by the basic lysine, leads to a significant enhancement in fluorescence intensity and a shift in the emission peak. rsc.orgresearchgate.net These sensors have shown high selectivity and rapid response times. rsc.orgrsc.org
Table 1: Research Findings on Boronic Acid-Based Sensors
| Analyte | Sensor Type | Key Findings | Citations |
|---|---|---|---|
| Cyanide | Boronic acid-containing fluorophores | Complexation with the boronic acid group induces spectral changes. | nih.gov |
| Monosaccharides | Fluorescent boronic acid probes | Reversible binding to diols forms boronate esters, altering fluorescence. | mdpi.comnih.govacs.orgnih.gov |
| Hydrogen Peroxide | Boronate-based fluorescent probes | Oxidation of the boronate to a phenol by H₂O₂ triggers a fluorescent response. | nih.govfrontiersin.orgpnas.orgacs.org |
| Lysine | Boronic acid-based fluorescent probe (DFC) | Interaction leads to a 4-fold fluorescence enhancement and a rapid response time of 5 seconds. | rsc.orgrsc.orgresearchgate.net |
Catalytic Roles and Reaction Promoters
Beyond their use in materials and sensing, boronic acids are emerging as versatile catalysts and reaction promoters in organic synthesis. nih.govrsc.org Their Lewis acidity and ability to form reversible covalent bonds with hydroxyl groups are key to their catalytic activity. nih.govrsc.org
Boronic acids can activate carboxylic acids, facilitating reactions like amidation and esterification with high atom economy by avoiding the need for stoichiometric activating agents. nih.govresearchgate.net They can also activate alcohols to form carbocation intermediates for reactions such as Friedel-Crafts alkylations. rsc.orgualberta.ca In cycloaddition reactions, ortho-substituted arylboronic acids have been shown to promote the reactivity of unsaturated carboxylic acids. nih.gov
Furthermore, boronic acids can act as reaction promoters through various activation modes. nih.gov Their electronic properties can be tuned by modifying their carbon substituents or through complexation with nucleophilic species. nih.gov Recent research has even demonstrated the creation of genetically encoded enzymes with boronic acid at the reactive center, opening up new possibilities for biocatalysis. scitechdaily.com The development of light-driven, four-component reactions using boronic acid derivatives as alkylating agents further highlights their expanding role in catalysis. chemrxiv.orgchemrxiv.org
Lewis Acid Catalysis by Boronic Acids
Boronic acids, traditionally recognized for their role as reagents in transition-metal-catalyzed reactions, are increasingly being utilized as catalysts themselves. rsc.org Their catalytic activity stems from the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital, making it electrophilic and capable of forming coordinate covalent bonds with nucleophiles. researchgate.netresearchgate.net This interaction with a nucleophile causes the boron atom to convert from an sp²-hybridized, planar state to a negatively charged, sp³-hybridized tetrahedral state. researchgate.net
The ability of boronic acids to reversibly form covalent bonds with hydroxy groups is a key feature of their catalytic function, enabling both electrophilic and nucleophilic activation modes in various organic reactions. researchgate.netrsc.org For example, boronic acid catalysis can activate carboxylic acids for direct amidation with amines. rsc.orgresearchgate.net This process avoids the need for stoichiometric activating agents, offering a more atom-economical pathway to amide bond formation. rsc.org Similarly, alcohols can be activated to form carbocation intermediates, which can then participate in reactions like Friedel-Crafts-type alkylations. rsc.orgrsc.org This catalytic activation of hydroxy groups provides a mild and selective alternative to harsher methods that require converting alcohols to halides or sulfonates. rsc.orgresearchgate.net
The catalytic efficacy of a boronic acid is highly dependent on its substituents. Electron-withdrawing groups on the aryl ring enhance the Lewis acidity of the boron center. For instance, 3,4,5-trifluorophenylboronic acid has been shown to be a particularly effective catalyst for direct amidation reactions. rsc.org Given this trend, (4-Cyanothiophen-3-yl)boronic acid , with its electron-withdrawing cyano group and thiophene ring, is expected to be a potent Lewis acid catalyst. Its enhanced electrophilicity could be harnessed for various transformations, including dehydrative condensation reactions. Boron Lewis acids like B(C₆F₅)₃ are known to catalyze a range of defunctionalisation reactions, such as deoxygenation and dehalogenation, by activating bonds like Si-H. rsc.org
Boronic acid catalysis is not limited to activation of acids and alcohols. They have also been shown to catalyze cycloaddition reactions by activating unsaturated carboxylic acids. nih.govnih.gov This broad utility underscores the potential of novel boronic acids like this compound in developing new catalytic systems.
Table 1: Examples of Reactions Catalyzed by Boronic Acids
| Reaction Type | Role of Boronic Acid Catalyst | Key Feature | Reference |
|---|---|---|---|
| Amidation | Electrophilic activation of carboxylic acid | High atom-economy, avoids wasteful activation steps | rsc.orgrsc.org |
| Friedel-Crafts Alkylation | Activation of alcohols to form carbocation intermediates | Mild and selective C-C bond formation | rsc.orgacs.org |
| Esterification | Activation of α-hydroxyacids | Catalyzed by specialized arylboronic acids | rsc.org |
| Cycloaddition | Electrophilic activation of unsaturated carboxylic acids | LUMO-lowering activation via covalent adduct formation | nih.govnih.gov |
| Epoxide Ring-Opening | Tethers both epoxide and nucleophile in the transition state | Directing effect of a hydroxyl group for regioselective attack | rsc.org |
Directed Reactions and Stereoselective Synthesis
The ability of the boronic acid functional group to interact with other functionalities within a molecule makes it a powerful tool for directing chemical reactions and achieving high levels of stereoselectivity. rsc.org The formation of transient boronate esters with diols or other functional groups can lock the conformation of a substrate, leading to a highly organized transition state that favors the formation of a specific stereoisomer. nih.gov
A prominent example of this is the boronic acid-catalyzed C-3 selective ring-opening of 3,4-epoxy alcohols. rsc.org In this reaction, the boronic acid catalyst is proposed to form a complex that tethers both the epoxy alcohol and the incoming nucleophile (such as a thiol). rsc.org This organization facilitates a directed, intramolecular-like attack at the C-3 position of the epoxide, a position that might not be favored in a non-catalyzed reaction. The hydroxyl group of the substrate acts as a directing group, guiding the regiochemical outcome of the reaction. rsc.org The electron-withdrawing nature of the cyano group in This compound could enhance its coordinating ability, potentially making it an effective catalyst for such transformations.
The field of stereoselective synthesis has greatly benefited from methods that create enantioenriched boronic esters, which are versatile intermediates for subsequent stereospecific transformations. rsc.org The Matteson homologation, for example, is a highly diastereoselective one-carbon homologation of a chiral boronic ester to form an α-haloboronic ester, which can then be substituted with various nucleophiles. acs.org This method allows for the iterative construction of contiguous stereocenters with high fidelity. rsc.orgacs.org
Furthermore, stereodivergent methods allow for the synthesis of either the E or Z alkene from a single boronic ester isomer, offering significant synthetic flexibility. nih.gov These reactions often proceed through the formation of a vinyl boronate complex, followed by a stereospecific syn or anti elimination pathway, controlled by the choice of reagents. nih.gov The transformations of the C-B bond, such as oxidation to an alcohol or conversion to C-N, C-X, or C-H bonds, can proceed with either complete retention or inversion of configuration, depending on the reaction conditions. rsc.org This dual stereochemical outcome provides access to a wide range of chiral products from a single, enantioenriched boronic ester precursor. rsc.org
Table 2: Stereochemical Control in Boronic Ester Transformations
| Transformation | Reagents/Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|
| Oxidation (C-B to C-O) | Basic Hydrogen Peroxide | Retention | rsc.org |
| Halogenation/Amination (C-B to C-X/C-N) | Nucleophilic Boronate Complex + Electrophile | Inversion | rsc.org |
| Protodeboronation (C-B to C-H) | Propionic Acid (for tertiary boranes) | Stereospecific conversion | rsc.org |
| Matteson Homologation | Deprotonated Dichloromethane, then Nucleophile | Highly Diastereoselective | acs.org |
| Zweifel Olefination | Vinyl metal, then Iodine, then Base | Stereospecific anti-elimination | nih.gov |
Coordination Chemistry and Organometallic Complexes
Organometallic chemistry involves compounds with at least one chemical bond between a carbon atom and a metal. wikipedia.org This definition is often broadened to include metalloids like boron. wikipedia.org Transition metal complexes containing boron are characterized by an electron-precise two-center, two-electron bond between the boron and the metal center. researchgate.net These complexes are crucial in catalysis, particularly in reactions like hydrocarbon functionalization and hydroboration. researchgate.net
Ligand Design with Thiopheneboronic Acids
The design of ligands is central to controlling the reactivity and selectivity of metal catalysts. Thiophene-based ligands have emerged as powerful tools, particularly in the development of fluorescent sensors for biological aggregates. nih.govnih.gov The properties of these ligands are derived from the thiophene ring system, which can be functionalized to tune its electronic and steric characteristics. nih.gov
Thiopheneboronic acids, such as 2-Thienylboronic acid, serve as valuable building blocks in organic synthesis and materials science. cymitquimica.com The thiophene ring imparts specific aromatic and electronic properties, while the boronic acid group provides a versatile handle for cross-coupling reactions or for interaction with diols. cymitquimica.com In the context of ligand design, a molecule like This compound presents several points for coordination and modulation.
Thiophene Sulfur: The sulfur atom in the thiophene ring is a soft Lewis base and can coordinate to soft Lewis acidic metal centers.
Cyano Group Nitrogen: The nitrogen atom of the nitrile group possesses a lone pair and can act as a coordinating site, potentially leading to bridging ligands or chelating behavior depending on the geometry.
Boronic Acid Group: While the boron atom is Lewis acidic, the hydroxyl groups can be deprotonated to form a boronate anion, which can then coordinate to a metal center. Alternatively, the boronic acid can interact with other ligands or substrates in the coordination sphere. nih.gov
The combination of a soft sulfur donor, a borderline nitrogen donor, and the versatile boronic acid moiety within a rigid heterocyclic framework makes This compound an intriguing candidate for the synthesis of novel mono- or multidentate ligands. cardiff.ac.uk Such ligands could find applications in creating pincer-type complexes or other sophisticated coordination architectures with unique reactivity. researchgate.net
Metal-Boron Interactions and Reactivity
The bond between a transition metal and a boron atom (a boryl ligand) is a subject of significant research interest. researchgate.net This bond can exhibit mixed covalent and dative character. acs.org The boron ligand can act as a Z-type ligand, accepting electron density from an electron-rich metal into its vacant p-orbital. researchgate.netyoutube.com This back-bonding interaction stabilizes the metal complex and influences its reactivity. youtube.com
The nature of the metal-boron interaction dictates the reactivity of the resulting organometallic complex. Boryl complexes are key intermediates in catalytic processes such as the diboration of alkynes and C-H activation. researchgate.net The reactivity of organometallic compounds is often related to the ionic character of the carbon-metal bond; similarly, the properties of the metal-boron bond influence the complex's behavior. msu.edu
In some cases, the boron atom itself can exhibit "metallomimetic" properties, behaving like a transition metal. nih.gov For example, a boron atom can coordinate with ligands like carbon monoxide in a manner similar to a transition metal, and can participate in forming half-sandwich complexes with aromatic ligands. nih.gov This highlights the complex and varied role that boron can play in organometallic chemistry.
The reactivity of a complex containing a This compound derivative as a ligand would be influenced by the electron-withdrawing cyano group. This group would modulate the electron density on the thiophene ring, the sulfur donor, and the boron atom itself, thereby affecting the strength and nature of the metal-boron and other metal-ligand interactions. This could be used to fine-tune the catalytic activity of the metal center for specific applications. acs.org
Future Research Directions and Perspectives for 4 Cyanothiophen 3 Yl Boronic Acid
Development of Novel Synthetic Strategies for Enhanced Yields and Selectivity
While the synthesis of heteroarylboronic acids is well-established, the specific case of (4-Cyanothiophen-3-yl)boronic acid presents opportunities for methodological innovation to improve efficiency, yield, and selectivity. Current synthetic routes often rely on traditional methods such as the electrophilic trapping of organometallic intermediates, which can have limitations in terms of functional group tolerance and scalability. nih.gov
Future research should focus on developing more sophisticated and sustainable synthetic strategies. Transition metal-catalyzed C-H borylation, for instance, offers a more direct and atom-economical approach to introduce the boronic acid group onto the thiophene (B33073) ring. nih.gov Investigating various catalyst systems, ligands, and reaction conditions will be crucial to achieve high regioselectivity, a significant challenge for substituted thiophenes.
Another promising avenue is the exploration of flow chemistry for the synthesis of this compound and its derivatives. nih.gov Flow chemistry can offer enhanced control over reaction parameters, leading to improved yields and safety profiles, particularly for reactions involving unstable intermediates.
A comparison of potential synthetic strategies is presented in the table below:
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Traditional Lithiation/Grignard | Well-established methodology. nih.gov | Requires cryogenic temperatures, strong bases, and may have limited functional group compatibility. nih.gov |
| Transition Metal-Catalyzed C-H Borylation | High atom economy, direct functionalization. nih.gov | Achieving high regioselectivity, catalyst cost, and optimization of reaction conditions. |
| Halogen-Metal Exchange | Good for specific isomers if the corresponding halide is available. | Requires a pre-functionalized starting material. |
| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. nih.gov | Initial setup costs and optimization of flow conditions. |
Exploration of New Catalytic Applications Beyond Traditional Cross-Couplings
The utility of boronic acids extends far beyond their well-known role in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this compound make it an intriguing candidate for novel catalytic applications. The Lewis acidic boron center, modulated by the electron-withdrawing cyano group, could be harnessed for a range of organic transformations.
Future research should explore the potential of this compound as a catalyst in its own right. Areas of interest include:
Amide Bond Formation: Boronic acid catalysis has emerged as a mild and efficient method for the direct formation of amides from carboxylic acids and amines. pnas.orgtandfonline.com Investigating the catalytic activity of this compound in this context could lead to the development of highly effective and chemoselective catalysts.
Friedel-Crafts and Related Reactions: The ability of boronic acids to activate alcohols for electrophilic aromatic substitution presents an exciting opportunity. tandfonline.com The specific electronic nature of this compound could offer unique selectivity in these types of reactions.
Multicomponent Reactions: Boronic acids have shown promise as catalysts in multicomponent reactions, which are highly valued for their ability to construct complex molecules in a single step. acs.org Exploring the use of this compound in reactions like the Biginelli or Hantzsch reactions could open up new synthetic pathways. acs.org
Integration into Advanced Functional Materials
The incorporation of heteroaromatic systems into functional organic materials is a cornerstone of modern materials science. The unique combination of a thiophene ring, a cyano group, and a boronic acid moiety in this compound makes it a highly attractive building block for the design of novel materials with tailored electronic and optical properties.
Thiophene-based polymers are renowned for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The presence of the electron-withdrawing cyano group can further modulate the electronic properties of such polymers, potentially leading to materials with improved charge transport characteristics and stability. fiveable.menumberanalytics.com The boronic acid group offers a convenient handle for polymerization or for the construction of covalent organic frameworks (COFs). pnas.org
Future research in this area should focus on:
Conducting Polymers: Synthesizing and characterizing polymers incorporating the this compound unit to investigate their conductivity, stability, and potential applications in electronic devices.
Organic Light-Emitting Diodes (OLEDs): Exploring the use of this compound as a building block for emissive or charge-transport layers in OLEDs, with the aim of achieving high efficiency and color purity.
Covalent Organic Frameworks (COFs): Utilizing the boronic acid functionality to construct highly ordered, porous COFs. pnas.org These materials could have applications in gas storage, separation, and catalysis.
The potential roles of the different functional groups in advanced materials are summarized below:
Table 2: Potential Roles of Functional Groups in Advanced Materials
| Functional Group | Potential Contribution to Material Properties |
|---|---|
| Thiophene Ring | π-conjugation, charge transport, and electroactivity. numberanalytics.com |
| Cyano Group | Electron-withdrawing nature, modulation of HOMO/LUMO levels, and potential for specific intermolecular interactions. fiveable.menumberanalytics.com |
| Boronic Acid | A versatile handle for polymerization, formation of boronate esters, and construction of covalent organic frameworks (COFs). pnas.org |
Deeper Mechanistic Understanding Through Combined Experimental and Computational Studies
A thorough understanding of the reaction mechanisms and stability of this compound is paramount for its successful application. The interplay of the thiophene ring and the cyano group can lead to unique reactivity and potential decomposition pathways that need to be elucidated.
Future research should employ a combination of experimental techniques and computational modeling to gain deeper mechanistic insights. Key areas of investigation include:
Protodeboronation and Stability Studies: Investigating the stability of this compound under various reaction conditions to understand and mitigate protodeboronation, a common decomposition pathway for heteroarylboronic acids.
Kinetic Studies: Performing detailed kinetic analysis of reactions involving this compound to elucidate reaction mechanisms and identify rate-determining steps.
Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, predict reactivity, and understand the electronic structure of intermediates and transition states. nih.gov
Expanding the Scope of Heteroarylboronic Acid Chemistry
This compound can serve as a versatile platform for expanding the broader scope of heteroarylboronic acid chemistry. Its unique substitution pattern allows for the synthesis of a wide array of novel compounds with potential applications in various fields.
Future research should focus on leveraging this building block to create libraries of more complex molecules. This includes:
Medicinal Chemistry: Using this compound as a scaffold to synthesize novel drug candidates. nih.govnumberanalytics.com The thiophene ring is a common motif in many pharmaceuticals, and the boronic acid group can act as a key pharmacophore. bohrium.com
Agrochemicals: Exploring the synthesis of new pesticides and herbicides based on the this compound core.
Molecular Probes and Sensors: Designing and synthesizing fluorescent probes and chemical sensors that incorporate this moiety, taking advantage of the potential for intramolecular charge transfer between the thiophene and cyano groups to modulate optical properties.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations in chemistry, materials science, and beyond.
Q & A
Basic Questions
Q. What is the mechanism of diol binding with (4-Cyanothiophen-3-yl)boronic acid, and how does pH influence this interaction?
- Mechanism : The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols via boronic ester formation. This interaction is pH-dependent due to the acidity of the boronic acid (pKa ~8–10). At physiological pH (7.4), the trigonal boronic acid (neutral) converts to a tetrahedral boronate anion (charged), enhancing diol binding affinity .
- Experimental Design : Use stopped-flow kinetics (e.g., for sugars like D-fructose) to measure binding rates (kon) and equilibrium constants. Adjust buffer systems (e.g., borate buffers) to modulate pH and stabilize the boronate-diol complex .
Q. What synthetic strategies are commonly employed to synthesize this compound?
- Methodology :
Cross-Coupling : Suzuki-Miyaura reactions using palladium catalysts to couple thiophene derivatives with boronic acid precursors.
Protodeboronation : Start with protected boronic esters (e.g., pinacol esters) to avoid premature reactivity, followed by deprotection under mild acidic conditions .
- Key Considerations : Purification challenges due to boronic acid hydration/dehydration equilibria. Use reverse-phase HPLC or derivatization (e.g., esterification) for isolation .
Q. How is this compound utilized in glucose-sensing applications?
- Sensor Design : Incorporate into polymers (e.g., poly(3-acrylamidophenylboronic acid)) to create glucose-responsive hydrogels. The boronic acid-diol binding induces solubility changes, enabling optical or electrochemical detection .
- Optimization : Modify substituents (e.g., electron-withdrawing cyano groups) to lower the pKa of the boronic acid, improving binding at physiological pH .
Advanced Research Questions
Q. How can non-specific interactions be minimized when using this compound for glycoprotein analysis?
- Challenge : Secondary interactions (e.g., hydrophobic or ionic) between glycoproteins and boronic acid surfaces reduce selectivity .
- Solutions :
- Use high-ionic-strength buffers (e.g., Tris-HCl with NaCl) to suppress electrostatic interactions.
- Introduce spacer groups (e.g., polyethylene glycol) on sensor surfaces to limit non-specific binding .
- Validation : Compare binding of glycosylated vs. non-glycosylated proteins (e.g., RNAse A vs. RNAse B) via surface plasmon resonance (SPR) .
Q. What are the challenges in characterizing this compound via MALDI-MS, and how can they be addressed?
- Issue : Boronic acids undergo dehydration/trimerization to form boroxines, complicating mass spectral interpretation .
- Methodology :
Derivatization : On-plate esterification with diols (e.g., 2,5-dihydroxybenzoic acid) to stabilize the boronic acid as a cyclic ester.
Matrix Selection : Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent for in situ stabilization .
- Data Interpretation : Compare spectra before/after derivatization to confirm molecular ion peaks (e.g., [M+DHB+H]⁺).
Q. How does the thermal stability of this compound impact its use in materials science?
- Thermal Behavior : Aromatic boronic acids exhibit decomposition temperatures >200°C, with stability influenced by substituents. Electron-withdrawing groups (e.g., cyano) enhance thermal resistance by reducing electron density at the boron center .
- Applications :
- Flame Retardants : Boronic acids form char layers via crosslinking during pyrolysis, inhibiting combustion.
- Polymer Composites : Incorporate into covalent adaptable networks (CANs) for self-healing materials .
Key Methodological Recommendations
- Sensor Optimization : Use SPR or fluorescence anisotropy to quantify binding selectivity and affinity .
- Drug Design : Employ computational docking (e.g., AutoDock) to predict boronic acid interactions with target proteins (e.g., proteasomes) .
- Analytical Chemistry : Pair LC-MS/MS with MRM mode for trace impurity analysis (detection limits <1 ppm) .
Contradictions Noted : While boronic acids are often assumed to be highly selective for diols, secondary interactions (e.g., hydrophobic effects) can dominate in complex biological matrices, necessitating rigorous buffer optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
